![molecular formula C13H9ClO2 B14674256 Phenyl 2-chlorobenzoate CAS No. 41998-16-7](/img/structure/B14674256.png)
Phenyl 2-chlorobenzoate
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Overview
Description
Phenyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid phenyl ester, is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.662 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a phenyl group attached to the 2-chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to activate the carboxylic acid group, followed by the addition of phenol to form the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and catalysts may be used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and phenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products include substituted benzoates depending on the nucleophile used.
Hydrolysis: Yields 2-chlorobenzoic acid and phenol.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
Phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-chlorobenzoic acid and phenol, which may exert biological effects through various pathways. The chlorine atom in the 2-chlorobenzoate moiety can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Phenyl 2-chlorobenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorobenzoic acid: The absence of the phenyl ester group makes it more acidic and less lipophilic.
Phenyl 4-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and biological activity.
This compound is unique due to the presence of both the phenyl ester and the 2-chlorobenzoate moiety, which confer distinct chemical and biological properties .
Biological Activity
Phenyl 2-chlorobenzoate, a compound belonging to the class of benzoates, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H9ClO2 and a molar mass of approximately 236.66 g/mol. Its structure consists of a phenyl group attached to a chlorobenzoate moiety, which contributes to its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its therapeutic potential.
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines by more than 50% at concentrations as low as 10 µM after 48 hours of treatment. This suggests a strong dose-dependent effect on cell proliferation.
Antimicrobial Activity
This compound also shows promising antimicrobial properties against various pathogens. It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µM |
Methicillin-resistant S. aureus | 0.75 µM |
Escherichia coli | 1.0 µM |
Candida albicans | 1.5 µM |
These findings indicate that this compound can effectively inhibit the growth of both resistant and sensitive strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in various experimental models. It has been shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is critical in regulating inflammatory responses.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound with target proteins involved in cancer progression and inflammation. The results suggest that the compound effectively binds to the active sites of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Table 2: Binding Affinities of this compound
Target Protein | Binding Affinity (kcal/mol) |
---|---|
Cyclooxygenase (COX) | -7.5 |
Lipoxygenase (LOX) | -8.1 |
These binding affinities indicate a strong interaction between this compound and these targets, supporting its potential use in anti-inflammatory therapies.
Properties
CAS No. |
41998-16-7 |
---|---|
Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
phenyl 2-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
InChI Key |
RBKABBZAJGDBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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